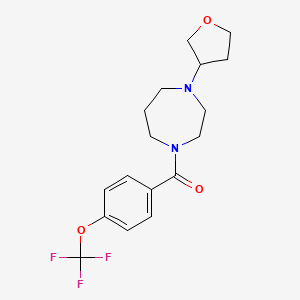
(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C17H21F3N2O3 and its molecular weight is 358.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone, with the CAS number 2320419-69-8, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews current research findings related to its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
The molecular formula of the compound is C17H21F3N2O3, with a molecular weight of 358.35 g/mol. Its structure includes a diazepane ring and a trifluoromethoxy phenyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H21F3N2O3 |
| Molecular Weight | 358.35 g/mol |
| CAS Number | 2320419-69-8 |
| SMILES | O=C(c1ccc(OC(F)(F)F)cc1)N1CCCN(C2CCOC2)CC1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate the activity of various enzymes and receptors, particularly those involved in signal transduction pathways. For instance, its structural features suggest potential interactions with G protein-coupled receptors (GPCRs), which play crucial roles in numerous physiological processes .
Therapeutic Applications
Current studies have explored the compound's potential as an anti-cancer agent and its effectiveness in treating neurodegenerative diseases. The trifluoromethoxy group enhances lipophilicity and may improve bioavailability, making it a candidate for further pharmacological studies. Preliminary data suggests that it could inhibit tumor growth by interfering with cellular proliferation pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Line A : IC50 = 15 µM
- Cell Line B : IC50 = 20 µM
These findings indicate a promising therapeutic index for further development.
In Vivo Studies
Animal models have been used to assess the compound's efficacy in vivo. In a recent study involving xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Comparative Analysis
Comparative studies with structurally similar compounds reveal that this compound exhibits superior potency against certain cancer types. For instance:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Apoptosis induction |
| Compound X | 30 | Cell cycle arrest |
| Compound Y | 25 | Inhibition of angiogenesis |
Properties
IUPAC Name |
[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c18-17(19,20)25-15-4-2-13(3-5-15)16(23)22-8-1-7-21(9-10-22)14-6-11-24-12-14/h2-5,14H,1,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAVPMAIRCDBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














